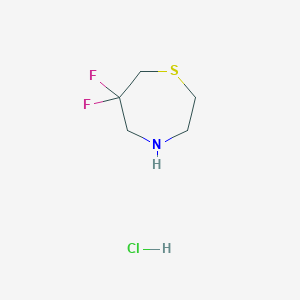

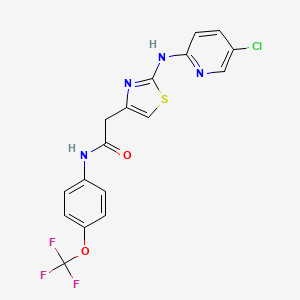

![molecular formula C14H22N2 B2507973 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine CAS No. 869945-54-0](/img/structure/B2507973.png)

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and their presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance biological activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and substituents at the nitrogen atom of benzamide was found to dramatically enhance activity . Similarly, novel optically active molecules based on a piperidin-3-ol template were developed, with stereochemistry playing a crucial role in their affinity for monoamine transporters . Another study reported the synthesis of piperazine derivatives through a four-component cyclocondensation, showcasing the versatility of methods available for synthesizing piperidine-related compounds . Additionally, a novel piperidin-1-ylmethyl-quinolin-2(1H)-one was synthesized using Michael addition, demonstrating the utility of this approach in piperidine chemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents affecting the overall geometry and properties of the molecule. X-ray crystallography has been used to study the crystal structure of a novel piperidin-1-ylmethyl-quinolin-2(1H)-one, revealing interactions such as C-H⋯O and C-H⋯C that influence the stability and conformation of the molecule . Density functional theory (DFT) calculations, including vibrational analysis and molecular electrostatic potential studies, have been employed to understand the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The Michael addition reaction is a key step in the synthesis of some piperidine derivatives, as seen in the formation of a piperidin-1-ylmethyl-quinolin-2(1H)-one . The reactivity of these compounds can be further understood by analyzing local reactivity descriptors, which help identify chemically reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to significant changes in properties such as solubility, boiling point, and biological activity. For example, the anti-AChE activity of piperidine derivatives is greatly affected by the nature of the substituents, with some compounds showing high potency and selectivity . Theoretical calculations, such as natural bond orbital (NBO) analysis, can provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Additionally, thermodynamic properties and electronic absorption spectra can be predicted and compared with experimental data to further understand the properties of these compounds .

Scientific Research Applications

Cytotoxic and Anticancer Agents : Dimmock et al. (1998) synthesized a series of compounds related to 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine, finding significant cytotoxicity toward murine and human tumors. The study revealed new classes of cytotoxic agents based on the piperidines structure (Dimmock et al., 1998).

Antibacterial and Antifungal Activities : Rajkumar et al. (2014) reported on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, displaying excellent antibacterial and antifungal activities (Rajkumar et al., 2014).

Crystal Structures and Conformation : Raghuvarman et al. (2014) analyzed the crystal structures of certain derivatives, providing insights into the molecular conformations which are crucial for understanding their biological activities (Raghuvarman et al., 2014).

Brine Shrimp Bioassay for Toxicity : Gul et al. (2003) evaluated the toxicity of bis Mannich bases and corresponding piperidinols in a brine shrimp bioassay. This research is significant in understanding the safety profile of these compounds (Gul et al., 2003).

Cognitive Dysfunction Treatment : Ogawa et al. (1994) investigated N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a similar compound, for its effects on cognitive dysfunction in rats, suggesting potential therapeutic applications (Ogawa et al., 1994).

Selective Estrogen Receptor Modulators : Yadav et al. (2011) designed chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols as novel selective estrogen receptor modulators (SERMs), contributing to breast cancer treatment research (Yadav et al., 2011).

Chiral Synthesis of Piperidine Derivatives : Lau et al. (2002) described a method for large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, which is essential for the development of pharmacologically active compounds (Lau et al., 2002).

Anti-Cancer Activity of Piperidines : Mobio et al. (1989) synthesized novel 4-oxo(hydroxy, amino)piperidines and evaluated their bactericidal, fungicidal, and herbicidal activities, with some showing potential for anti-cancer activity (Mobio et al., 1989).

Mechanism of Aminolysis in Piperidines : Um et al. (2009) studied the aminolysis of X-substituted phenyl diphenylphosphinates, shedding light on the reaction mechanisms relevant to piperidine chemistry (Um et al., 2009).

Antidepressant Activity : Kumar et al. (2004) synthesized and evaluated several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols for antidepressant activity (Kumar et al., 2004).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with various targets in the body, leading to a range of biological activities .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the pharmacokinetics of piperidine derivatives can vary widely, impacting their bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Action Environment

It is known that environmental factors can significantly impact the action of pharmaceutical compounds .

properties

IUPAC Name |

1-[4-(3-methylpiperidin-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-4-3-9-16(10-11)14-7-5-13(6-8-14)12(2)15/h5-8,11-12H,3-4,9-10,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAHERZIKBIHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

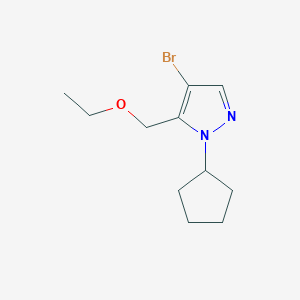

![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)

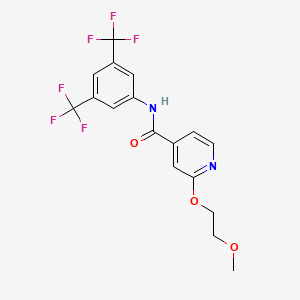

![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)

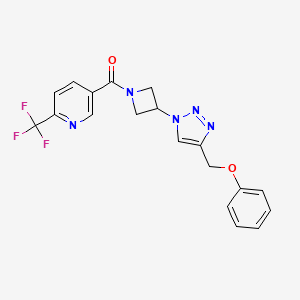

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)